Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Catalog No.
S3311040
CAS No.
225525-63-3
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxyl...

CAS Number

225525-63-3

Product Name

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

IUPAC Name

methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12)

InChI Key

UCCRMZWBOIVMKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is an organic compound characterized by the molecular formula C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S. It belongs to the class of benzothiazoles, which are known for their diverse biological activities. The compound features a benzothiazole core, consisting of a benzene ring fused with a thiazole ring, which incorporates both sulfur and nitrogen atoms. Specifically, it has an amino group at the second position, a methyl group at the fourth position, and a methyl ester group at the sixth position of the benzothiazole ring.

  • Antimicrobial activity: The amino group may allow interaction with bacterial cell walls or enzymes, potentially leading to antimicrobial effects. This is similar to the mechanism of action observed in some other amino-substituted benzothiazole derivatives.
  • Enzyme inhibition: The amino group could potentially interact with the active site of specific enzymes, leading to their inhibition.
  • Skin and eye irritation: The amino group could potentially cause irritation upon contact with skin or eyes.
  • Dust inhalation: If MMBT exists as a powder, inhalation may cause respiratory irritation.

Availability and Use

Benzothiazole Applications

Benzothiazole is a core structure found in many biologically active molecules [NCBI PubChem repository entry for benzothiazole, ]. Some areas of research involving benzothiazole compounds include:

  • Medicinal chemistry: Due to their varied biological properties, benzothiazoles are being explored for potential applications in developing new drugs [NCBI PubChem repository entry for benzothiazole, ].
  • Materials science: Some benzothiazole derivatives exhibit interesting electrical properties and are being investigated for applications in organic electronics [research article on benzothiazole based materials for organic electronics, ].

The chemical behavior of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate includes various reactions typical of thiazole derivatives:

  • Oxidation: Can yield sulfoxides and sulfones.
  • Reduction: May produce amines and alcohols.
  • Substitution: Capable of forming halogenated or alkylated derivatives depending on the reaction conditions and reagents used.

These reactions can be utilized to modify the compound for specific applications in medicinal chemistry.

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate exhibits a range of biological activities. It is known for its:

  • Antimicrobial Properties: Effective against various bacterial and fungal strains.
  • Antioxidant Activity: Capable of scavenging free radicals, contributing to its potential therapeutic effects.
  • Anti-inflammatory Effects: May inhibit pathways associated with inflammation.
  • Antitumor Activity: Research suggests it could inhibit specific enzymes involved in tumor growth .

These properties make it a candidate for further investigation in pharmacological studies.

The synthesis of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Reagents: 2-Aminothiophenol and methyl 2-bromo-4-methylbenzoate.
  • Conditions: The reaction is conducted in a solvent such as dimethylformamide, often in the presence of a base like potassium carbonate.
  • Temperature: Elevated temperatures are employed to facilitate cyclization.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate has several applications across different fields:

  • Pharmaceuticals: Used as a building block in drug development due to its biological activity.
  • Agriculture: Potential candidate for developing new antimicrobial agents for crop protection.
  • Material Science: Employed in creating dyes and pigments with specific electronic properties .

Its versatility makes it valuable in both research and industrial contexts.

Research into the interaction studies of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate focuses on its binding affinity to various biological targets. Its lipophilicity (Log P) value is approximately 2.11, indicating good permeability across biological membranes, which is crucial for its pharmacokinetic properties. Studies have shown that it can interact with multiple biochemical pathways, leading to diverse pharmacological effects.

Several compounds share structural similarities with methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole core with an amino groupPrecursor for sulfa drugs
BenzothiazoleBenzene fused with thiazoleAntimicrobial and anticancer properties
Methyl 2-aminobenzo[d]thiazole-6-carboxylateSimilar structure but different substituentsVariations in biological activity

Uniqueness: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is distinct due to its specific substitution pattern, which imparts unique chemical reactivity and biological effects compared to its analogs.

XLogP3

2.2

Dates

Modify: 2023-08-19

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